Cas no 6478-83-7 (5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole)
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole
- 3-(5,6-dichloro-1H-benzoimidazol-2-yl)-propan-1-ol
- 3-(5,6-dichloro-1H-benzimidazol-2-yl)propan-1-ol
- 6286AJ
- TRA0075299
- SY026778
- 3-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)propanol
- MFCD11106864
- AKOS002675667
- 5 pound not6-Dichloro-2-(3-hydroxypropyl)benzimidazole
- 3-(5,6-DICHLORO-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL
- AS-32633
- DA-04020
- 3-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)propan-1-ol
- 6478-83-7
- CS-0158397
-
- MDL: MFCD11106864
- Inchi: 1S/C10H10Cl2N2O/c11-6-4-8-9(5-7(6)12)14-10(13-8)2-1-3-15/h4-5,15H,1-3H2,(H,13,14)
- InChI Key: JWXBWRZLAGOIBU-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)NC(CCCO)=N2)Cl
Computed Properties
- Exact Mass: 244.01700
- Monoisotopic Mass: 244.0170183g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 48.9
Experimental Properties
- PSA: 48.91000
- LogP: 2.79460
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852665-1g |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole |
6478-83-7 | ≥95% | 1g |
1,280.70 | 2021-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD317614-250mg |
3-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)propanol |
6478-83-7 | 97% | 250mg |
¥571.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD317614-1g |
3-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)propanol |
6478-83-7 | 97% | 1g |
¥1469.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD317614-5g |
3-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)propanol |
6478-83-7 | 97% | 5g |
¥4087.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD317614-100mg |
3-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)propanol |
6478-83-7 | 97% | 100mg |
¥343.0 | 2024-04-18 | |
| TRC | D483868-50mg |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole |
6478-83-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483868-100mg |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole |
6478-83-7 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D483868-500mg |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole |
6478-83-7 | 500mg |
$ 230.00 | 2022-06-05 | ||
| Alichem | A069003123-1g |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole |
6478-83-7 | 95% | 1g |
$252.96 | 2023-09-01 | |
| Alichem | A069003123-5g |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole |
6478-83-7 | 95% | 5g |
$788.64 | 2023-09-01 |
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole Suppliers
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole
5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (CAS 6478-83-7): A Versatile Benzimidazole Derivative with Emerging Applications
The 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (CAS 6478-83-7) is a benzimidazole derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications across various industries. This compound, characterized by its chlorinated benzimidazole core and hydroxypropyl side chain, represents an important building block in medicinal chemistry and material science.
Recent searches in scientific databases and AI-powered platforms reveal growing interest in benzimidazole-based compounds, particularly those with chloro substitutions and hydrophilic side chains. Researchers are actively investigating 5,6-dichloro benzimidazole derivatives for their potential in drug discovery, with particular focus on their biological activity profiles and structure-activity relationships.
The molecular structure of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole features two chlorine atoms at positions 5 and 6 of the benzimidazole ring, along with a 3-hydroxypropyl group at position 2. This combination creates a molecule with interesting electronic properties and hydrogen bonding capabilities, making it valuable for various applications. The presence of both hydrophobic (chloro groups) and hydrophilic (hydroxypropyl) moieties contributes to its amphiphilic character, which is particularly relevant in current research on drug delivery systems and surface modification technologies.
In pharmaceutical research, 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole serves as a key intermediate for the synthesis of more complex molecules. The benzimidazole scaffold is known for its prevalence in bioactive compounds, and the specific substitution pattern in this derivative makes it particularly interesting for developing targeted therapies. Current trends in medicinal chemistry emphasize the importance of such functionalized heterocycles in addressing unmet medical needs, especially in areas like antiviral research and cancer therapeutics.
Beyond pharmaceutical applications, 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole finds use in material science. Its ability to coordinate with metals and form stable complexes makes it valuable for creating functional materials with specific optical or electronic properties. Recent publications highlight its potential in developing organic semiconductors and luminescent materials, areas that are currently experiencing rapid growth due to advancements in flexible electronics and display technologies.
The synthesis of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole typically involves multi-step organic reactions starting from appropriately substituted benzene derivatives. Modern synthetic approaches focus on improving atom economy and green chemistry principles, reflecting the current emphasis on sustainable chemical production. Analytical characterization of this compound typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity for research and industrial applications.
Market analysis indicates growing demand for specialized benzimidazole derivatives, driven by expanding applications in both life sciences and advanced materials. The unique properties of 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole position it well to meet these emerging needs. Suppliers and manufacturers are increasingly offering this compound with various customization options, including different purity grades and packaging sizes, to serve diverse research and industrial requirements.
Safety considerations for handling 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole follow standard laboratory practices for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical. Storage recommendations typically suggest keeping it in a cool, dry place away from strong oxidizers, reflecting general precautions for nitrogen-containing heterocycles.
Future research directions for 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole are likely to explore its potential in cutting-edge applications such as bioconjugation chemistry and molecular imaging. The compound's versatility makes it attractive for developing targeted probes and smart materials that respond to specific environmental stimuli. These applications align well with current trends in precision medicine and advanced material design.
For researchers and industry professionals seeking high-quality 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole, it's important to source the compound from reputable suppliers who provide comprehensive analytical data and certificates of analysis. The growing importance of quality control in chemical research underscores the need for reliable sources of research chemicals, especially for applications in drug discovery and material development.
In conclusion, 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (CAS 6478-83-7) represents a valuable chemical entity with diverse applications across multiple disciplines. Its unique structural features and adaptable chemistry make it particularly relevant in today's research landscape, where multifunctional compounds are increasingly sought after. As scientific understanding of benzimidazole chemistry continues to advance, this compound is poised to play an important role in developing innovative solutions for challenges in healthcare, materials science, and beyond.
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